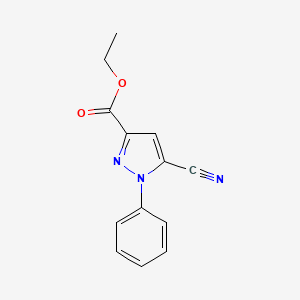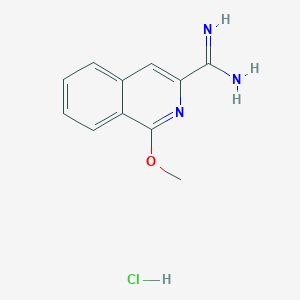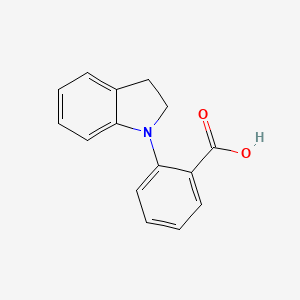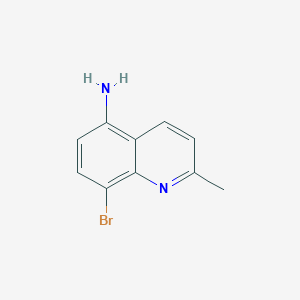![molecular formula C10H10ClN3O2 B11869985 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 6-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate or 6-thio-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate.
Oxidation Reactions: Formation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction Reactions: Formation of dihydro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate.
Applications De Recherche Scientifique
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of novel materials with specific photophysical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the context of kinase inhibition, it may interfere with the phosphorylation process, thereby disrupting cellular signaling pathways. The presence of the chlorine and acetate groups enhances its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is unique due to the presence of the acetate group, which can influence its solubility and reactivity. Additionally, the chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Its distinct structure also contributes to its specific biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H10ClN3O2 |
|---|---|
Poids moléculaire |
239.66 g/mol |
Nom IUPAC |
(6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl) acetate |
InChI |
InChI=1S/C10H10ClN3O2/c1-5-10(11)6(2)14-8(12-5)4-9(13-14)16-7(3)15/h4H,1-3H3 |
Clé InChI |
FSJGUKNLEWLUQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC2=CC(=NN12)OC(=O)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869945.png)


